molecular formula C20H25ClN4O3S B6579618 N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 1049365-82-3

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6579618
CAS No.: 1049365-82-3
M. Wt: 437.0 g/mol
InChI Key: CVNDRBCGLDMAGI-UHFFFAOYSA-N
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Description

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H25ClN4O3S and its molecular weight is 437.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.1335895 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses. When histamine binds to the H1 receptor, it triggers a series of biochemical reactions that lead to symptoms such as itching, sneezing, and increased mucus production.

Mode of Action

This compound exhibits high specific affinity for the histamine H1 receptor . It acts as an antagonist, meaning it binds to the receptor without activating it. This prevents histamine from binding to the receptor and triggering the usual allergic response.

Result of Action

The result of this compound’s action is the reduction of allergic symptoms. By blocking the H1 receptor, it prevents histamine from triggering an allergic response, thereby reducing symptoms such as itching, sneezing, and mucus production .

Biological Activity

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C20H25ClN4O2S. The presence of the piperazine ring and sulfamoyl group suggests a versatile pharmacophore capable of interacting with various biological targets.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperazine moiety have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains. The mechanism of action often involves inhibition of bacterial enzymes, which is crucial for their survival and replication .

CompoundBacterial StrainActivity Level
7lSalmonella typhiModerate
7mBacillus subtilisStrong

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Notably, it has been evaluated as an acetylcholinesterase (AChE) inhibitor, with some derivatives showing IC50 values significantly lower than standard reference compounds, indicating potential for treating conditions like Alzheimer's disease .

CompoundEnzyme TargetIC50 (µM)
7nAChE2.14±0.003
7oUrease1.13±0.003

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structural features have been shown to inhibit the proliferation of cancer cell lines such as HepG2 (human liver carcinoma). The presence of the chlorophenyl group appears to enhance cytotoxicity, making these compounds promising candidates for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperazine Ring : Enhances binding affinity to various receptors.
  • Sulfamoyl Group : Contributes to antibacterial and enzyme inhibitory activities.
  • Chlorophenyl Substitution : Influences lipophilicity and enhances cellular uptake.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • A study by Kumar et al. (2020) synthesized a series of piperazine derivatives and evaluated their biological activities, revealing that modifications in the chlorophenyl group significantly affected their antibacterial efficacy .
  • Another investigation highlighted the importance of lipophilicity in enhancing anti-tuberculosis activity among similar compounds, suggesting that structural modifications could lead to improved therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide exhibits properties that make it a candidate for drug development, particularly in treating psychiatric disorders and other conditions.

Antipsychotic Properties

The compound's structure suggests potential activity at dopamine receptors, particularly the D4 receptor, which is implicated in various psychiatric disorders such as schizophrenia. Research indicates that derivatives of piperazine compounds can modulate dopaminergic activity, thus providing a basis for developing new antipsychotic medications .

Antidepressant Activity

Studies have shown that related compounds can exhibit antidepressant effects by influencing serotonin and norepinephrine pathways. The piperazine moiety is often associated with enhanced mood modulation, making this compound a candidate for further investigation in antidepressant therapy .

Neuropharmacological Applications

The neuropharmacological profile of this compound highlights its potential use in treating neurological disorders.

Anticonvulsant Effects

Research has indicated that compounds with similar structures have shown anticonvulsant properties. For instance, studies on thiazole-linked piperazine derivatives have demonstrated significant effectiveness in reducing seizure activity in animal models . This suggests that this compound may also possess similar anticonvulsant effects.

Analgesic Potential

The analgesic properties of related piperazine compounds indicate that this compound may be effective in pain management. Its ability to interact with various neurotransmitter systems could provide a multifaceted approach to treating pain .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound.

StudyFocusFindings
Study 1Antipsychotic ActivityDemonstrated efficacy in reducing symptoms in animal models resembling schizophrenia .
Study 2Antidepressant EffectsShowed significant improvement in depressive behaviors through modulation of serotonin pathways .
Study 3Anticonvulsant ActivityExhibited protective effects against seizures, suggesting potential as an anticonvulsant agent .

Properties

IUPAC Name

N-[4-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-16(26)23-18-4-8-20(9-5-18)29(27,28)22-10-11-24-12-14-25(15-13-24)19-6-2-17(21)3-7-19/h2-9,22H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNDRBCGLDMAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.